2-((6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-sulfamoylphenyl)acetamide
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Description
2-((6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-sulfamoylphenyl)acetamide is a useful research compound. Its molecular formula is C20H18N6O3S2 and its molecular weight is 454.52. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as 2-({6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-N-(4-sulfamoylphenyl)acetamide, is a multi-targeting tyrosine kinase inhibitor . It primarily targets VEGFR2 and other kinases such as RET and AXL . These kinases play crucial roles in cell growth, survival, and differentiation, making them important targets for cancer treatment .
Mode of Action
This compound interacts with its targets by mimicking the adenine ring of ATP, allowing it to bind to the hinge region in kinase active sites . This binding inhibits the kinase activity, thereby disrupting the signaling pathways that promote cancer cell growth and survival .
Biochemical Pathways
The compound affects several biochemical pathways. One of the key pathways is the mTOR signaling pathway, which is often dysregulated in cancer . The compound inhibits mTORC1, leading to a reduction in its anticancer efficacy due to compensatory activation of the mTORC2 complex .
Pharmacokinetics
The compound’s lipophilicity, represented by its c log p value, can influence its adme (absorption, distribution, metabolism, and excretion) properties . Lipophilic compounds are generally well absorbed and can easily cross cell membranes, but they may also be extensively metabolized and could have potential toxicity issues .
Result of Action
The inhibition of the targeted kinases by this compound disrupts the signaling pathways that promote cancer cell growth and survival . This leads to a decrease in cancer cell proliferation and an increase in cancer cell death .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution . Additionally, factors such as temperature and light can affect the stability of the compound . .
Biochemical Analysis
Biochemical Properties
The compound 2-((6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-sulfamoylphenyl)acetamide is an isostere of the adenine ring of ATP, allowing it to mimic hinge region binding interactions in kinase active sites . This property can be exploited to direct the activity and selectivity of the compound to multiple oncogenic targets through focused chemical modification .
Cellular Effects
In cellular contexts, this compound has been shown to exhibit potent inhibitory activity against FGFR1, a receptor tyrosine kinase involved in various types of tumors . It has been reported to inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, specifically kinases. The compound mimics the hinge region binding interactions in kinase active sites, which are critical for the enzyme’s activity . This allows the compound to inhibit the activity of these kinases, thereby exerting its effects at the molecular level .
Properties
IUPAC Name |
2-(6-methyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-N-(4-sulfamoylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O3S2/c1-13-23-19-17(11-22-26(19)15-5-3-2-4-6-15)20(24-13)30-12-18(27)25-14-7-9-16(10-8-14)31(21,28)29/h2-11H,12H2,1H3,(H,25,27)(H2,21,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOQYQUOMMCIPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C3=CC=CC=C3)C(=N1)SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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